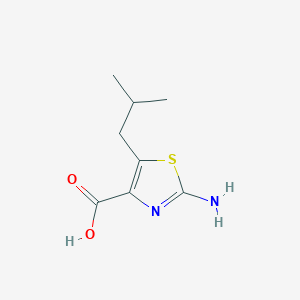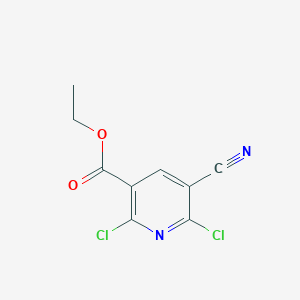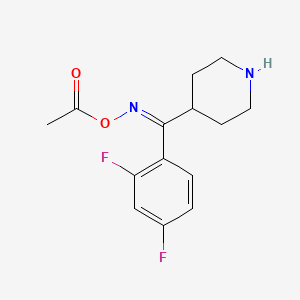
3-(4-Propoxyphenyl)prop-2-enoyl chloride
Vue d'ensemble
Description
3-(4-Propoxyphenyl)prop-2-enoyl chloride, also known as 3-PPEC, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid that has a boiling point of approximately 148°C and a melting point of around -35°C. It is an ester of propionic acid and is soluble in a variety of organic solvents. 3-PPEC has been found to be useful in a variety of biochemical and physiological experiments due to its unique properties.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
- 3-(4′-Chlorophenyl)-4,6-dimethoxyindole reacts with oxalyl chloride to produce glyoxyloyl chloride derivatives, which are further converted into glyoxylic acids, esters, and amides. This demonstrates the utility of chlorinated propenoyl compounds in synthesizing diverse chemical structures (Black, Kumar, & McConnell, 1996).
Catalysis and Reaction Mechanisms
- A novel catalytic process using an iridium catalyst allows for the efficient reaction of benzoyl chlorides with dialkylacetylenes and diphenylacetylene, resulting in the formation of tetrasubstituted naphthalenes and anthracene derivatives. This highlights the role of propenoyl chloride compounds in facilitating complex organic reactions (Yasukawa, Satoh, Miura, & Nomura, 2002).
Pharmaceutical Applications
- The synthesis of 3-chloro-3-(trimethylsilyl)prop-2-enoic acid amides and hydrazides from 3-(trimethylsilyl)propynoic acid, via amination of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride, showcases the use of propenoyl chlorides in creating complex pharmaceutical compounds (Andreev et al., 2021).
Antibacterial Applications
- In a study on the antimicrobial activity of 3-(3-(2-chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin, inclusion complexes with 2-hydroxypropyl-β-cyclodextrin showed improved solubility and higher activity against certain bacterial strains. This demonstrates the potential biomedical applications of propenoyl chloride derivatives (Hadžiabdić et al., 2022).
Polymer Science
- In the field of polymer science, propenoyl chloride derivatives are used for the synthesis of unique polymers with enhanced photocrosslinking properties. A study on UV cross-linkable polymers based on triazine illustrates this application, where various propenoyl chloride derivatives were synthesized and characterized (Suresh et al., 2016).
Environmental Chemistry
- The study of spirocyclopropane derivatives, including propenoyl chloride derivatives, for corrosion inhibition in acidic solutions contributes to environmental chemistry. This research highlights their effectiveness in protecting mild steel, emphasizing the practical applications of these compounds in industrial settings (Chafiq et al., 2020).
Propriétés
IUPAC Name |
3-(4-propoxyphenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHEIYUGYFFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60766978 | |
| Record name | 3-(4-Propoxyphenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60766978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Propoxyphenyl)prop-2-enoyl chloride | |
CAS RN |
118938-42-4 | |
| Record name | 3-(4-Propoxyphenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60766978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid](/img/structure/B1401457.png)

![3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B1401459.png)
![2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1401461.png)

![N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide](/img/structure/B1401464.png)
phenyl]methylidene})amine](/img/structure/B1401465.png)
![Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate](/img/structure/B1401467.png)

![4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1401472.png)


![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)
